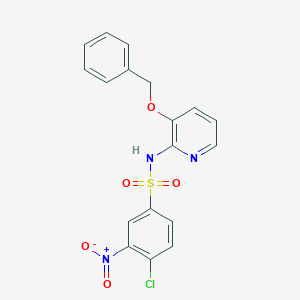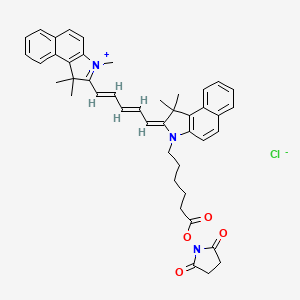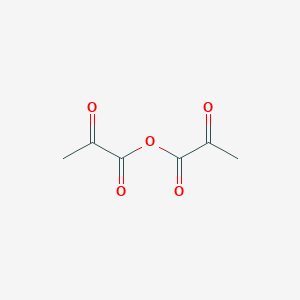
3-(4-Acetylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylphenyl)phenol, 95% is a synthetic organic compound with numerous applications in the scientific and industrial fields. It is a colorless crystalline solid with a melting point of 118–120 °C and a boiling point of 295 °C. It is soluble in water and alcohol and insoluble in ether. It is also known as 4-acetylsalicylic acid or 4-ASA and is used in a variety of industries, including pharmaceuticals, cosmetics, and food.
Mécanisme D'action
3-(4-Acetylphenyl)phenol, 95% works by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. By inhibiting the production of these hormones, 3-(4-Acetylphenyl)phenol, 95% reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
3-(4-Acetylphenyl)phenol, 95% has numerous biochemical and physiological effects on the body. It has been shown to reduce inflammation, pain, and fever, as well as to reduce the risk of certain types of cancer. Additionally, it has been shown to reduce the risk of cardiovascular disease, stroke, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(4-Acetylphenyl)phenol, 95% in laboratory experiments is that it is easy to synthesize and is relatively inexpensive. Additionally, it is a relatively safe compound, with few side effects. However, there are some limitations to using 3-(4-Acetylphenyl)phenol, 95% in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, it is not very stable, and can be easily degraded by light and oxygen.
Orientations Futures
There are numerous potential future directions for the use of 3-(4-Acetylphenyl)phenol, 95%. For example, it could be used to develop new drugs and treatments for a variety of conditions, such as cancer, cardiovascular disease, and Alzheimer's disease. Additionally, it could be used to develop new methods of synthesizing other compounds, such as antibiotics and other drugs. Finally, it could be used to develop new methods of monitoring the progress of diseases, as well as to develop new methods of diagnosing diseases.
Méthodes De Synthèse
3-(4-Acetylphenyl)phenol, 95% can be synthesized by the base-catalyzed condensation of 4-acetylsalicylic acid with phenol. This reaction is carried out in a mixture of ethanol and water at room temperature. The reaction is complete when the pH of the reaction mixture reaches 8.5. The product is then isolated by filtration and dried.
Applications De Recherche Scientifique
3-(4-Acetylphenyl)phenol, 95% is used in a variety of scientific research applications, including the study of the structure and function of proteins, enzymes, and other biological molecules. It is also used to study the effects of drugs on the human body, as well as to monitor the progress of disease. Additionally, 3-(4-Acetylphenyl)phenol, 95% is used in the synthesis of various drugs and other compounds.
Propriétés
IUPAC Name |
1-[4-(3-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFKXUKHSXKGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680709 |
Source


|
| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)phenol | |
CAS RN |
756484-19-2 |
Source


|
| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)











